4-(3-Hydroxypropane-1-sulfonyl)benzene-1-sulfonamide
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Overview
Description
4-(3-Hydroxypropylsulfonyl)benzenesulfonamide is an organic compound with the molecular formula C9H13NO5S2 It is a sulfonamide derivative, which means it contains a sulfonamide group (–SO2NH2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropylsulfonyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 3-hydroxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of 4-(3-Hydroxypropylsulfonyl)benzenesulfonamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxypropylsulfonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfone derivative.
Reduction: The sulfonamide group can be reduced to form an amine derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
4-(3-Hydroxypropylsulfonyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as an anticancer and antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxypropylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in the growth of cancer cells or bacteria that rely on carbonic anhydrase for survival .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide derivative with similar chemical properties.
4-(2-Aminoethyl)benzenesulfonamide: Another sulfonamide derivative with a different substituent on the benzene ring.
Triazole-benzenesulfonamide hybrids: Compounds that combine the sulfonamide group with a triazole ring, offering unique biological activities.
Uniqueness
4-(3-Hydroxypropylsulfonyl)benzenesulfonamide is unique due to the presence of the hydroxypropyl group, which can impart additional chemical reactivity and biological activity compared to simpler sulfonamide derivatives. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
108966-55-8 |
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Molecular Formula |
C9H13NO5S2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
4-(3-hydroxypropylsulfonyl)benzenesulfonamide |
InChI |
InChI=1S/C9H13NO5S2/c10-17(14,15)9-4-2-8(3-5-9)16(12,13)7-1-6-11/h2-5,11H,1,6-7H2,(H2,10,14,15) |
InChI Key |
OUYRCRDEKNDXJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCO)S(=O)(=O)N |
Origin of Product |
United States |
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